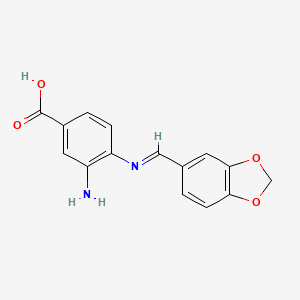

3-Amino-4-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid

Description

Properties

IUPAC Name |

3-amino-4-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c16-11-6-10(15(18)19)2-3-12(11)17-7-9-1-4-13-14(5-9)21-8-20-13/h1-7H,8,16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKWQOKSMHKAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NC3=C(C=C(C=C3)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701186703 | |

| Record name | 3-Amino-4-[(1,3-benzodioxol-5-ylmethylene)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701186703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-42-3 | |

| Record name | 3-Amino-4-[(1,3-benzodioxol-5-ylmethylene)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-[(1,3-benzodioxol-5-ylmethylene)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701186703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid typically involves the condensation of 3-amino-4-hydroxybenzoic acid with 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-Amino-4-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in other medical treatments.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-4-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with three structurally related benzoic acid derivatives, emphasizing functional groups, substituent positions, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Position Effects: The 4-position substitution in the target compound and 3-amino-4-(2-hydroxyethyl)-benzoic acid methyl ester contrasts with the 2-position substitution in methyl 2-(1,3-benzodioxol-5-ylmethylideneamino)benzoate. Positional differences influence molecular geometry and hydrogen-bonding networks, which are critical in crystal engineering and solubility . For example, 2-substituted esters (e.g., CAS 72939-49-2) exhibit higher boiling points (463.7°C) due to increased molecular symmetry and van der Waals interactions .

Functional Group Impact: The carboxylic acid group in the target compound enhances hydrophilicity compared to methyl esters (e.g., CAS 72939-49-2), which are more lipophilic. This difference is reflected in their predicted LogP values (target compound: ~1.5–2.5 vs. methyl ester: 2.95 ).

Benzodioxole vs. The benzodioxole’s electron-rich dioxole ring may enhance π-π stacking interactions in crystal lattices .

Research Findings and Limitations

- Crystallographic Tools : Structural analyses of related compounds frequently employ programs like SHELX and ORTEP for refinement and visualization. These tools are essential for resolving hydrogen-bonding patterns, which are pivotal in understanding molecular aggregation .

- Data Gaps : Specific physicochemical data (e.g., melting point, solubility) for the target compound are absent in the provided evidence. However, extrapolations from analogs suggest that its carboxylic acid group and benzodioxole moiety would confer intermediate polarity and thermal stability.

Biological Activity

3-Amino-4-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: C_{15}H_{14}N_{2}O_{3}

- Molecular Weight: 270.28 g/mol

The structure features a benzodioxole moiety which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.

- Metal Coordination: Similar to other thiosemicarbazones, it may coordinate with metal ions, affecting metalloenzyme activities crucial for bacterial and viral survival.

- Apoptosis Induction: Studies indicate that the compound can induce apoptosis in cancer cells by disrupting key signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antiviral Properties

Another study focused on the antiviral properties of the compound against influenza virus. The compound demonstrated a dose-dependent inhibition of viral replication in vitro, with an EC50 value of 25 µM. This effect was attributed to the interference with viral entry mechanisms .

Pharmacological Implications

Given its diverse biological activities, this compound presents potential as a lead compound in drug development. Its antibacterial and antiviral properties suggest applications in treating infectious diseases, while its anticancer activity points towards its utility in oncology.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Amino-4-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Nitroimidazole intermediate formation : Condensation of nitroimidazole derivatives with aminobenzoic acid precursors via nucleophilic substitution or coupling reactions. For example, 5-nitroimidazole-asparagine derivatives are synthesized using a four-step process involving phthalimide protection, alkylation, deprotection, and final coupling .

- Schiff base formation : Reaction of 3-amino-4-hydroxybenzoic acid with 1,3-benzodioxol-5-yl aldehyde derivatives under reflux in anhydrous solvents (e.g., ethanol or DMF) to form the methylideneamino linkage. Purification via recrystallization or column chromatography is critical to isolate the target compound .

- Yield optimization : Monitoring reaction progress using TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of aldehyde) to maximize efficiency .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Methodological Answer: X-ray crystallography involves:

- Data collection : Single-crystal diffraction using synchrotron radiation or laboratory X-ray sources. The SHELX suite (e.g., SHELXL for refinement) is employed to process intensity data, resolve phase problems, and generate electron density maps .

- Structure refinement : Iterative cycles in SHELXL to adjust atomic coordinates, thermal parameters, and hydrogen bonding networks. ORTEP-3 or WinGX is used for graphical representation of the final structure, ensuring accurate bond lengths and angles .

- Validation : Cross-checking against Cambridge Structural Database (CSD) entries to confirm geometric parameters and detect anomalies (e.g., unusual torsion angles) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- LC-MS : High-resolution LC-MS (e.g., Q-TOF systems) identifies molecular ions ([M+H]⁺/[M−H]⁻) and fragments, confirming molecular weight and purity. Methanol/water gradients with 0.1% formic acid enhance ionization efficiency .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic protons (δ 6.5–8.5 ppm) and methylideneamino groups (δ 8.0–8.5 ppm). DEPT-135 clarifies carbon hybridization .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm functional groups .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational models be resolved?

Methodological Answer:

- Density Functional Theory (DFT) validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* level). Discrepancies >5% may indicate crystal packing effects or hydrogen bonding distortions .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals, which may cause apparent geometric mismatches .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain deviations from gas-phase DFT models .

Q. What strategies optimize regioselectivity in the synthesis of intermediates?

Methodological Answer:

- Protecting group strategy : Temporarily block reactive sites (e.g., amino groups with Boc or Fmoc) during aldehyde coupling to prevent unwanted side reactions. For example, phthalimide protection of amines in nitroimidazole derivatives ensures selective alkylation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group, favoring attack at the benzodioxole aldehyde’s carbonyl carbon.

- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to activate aldehydes, improving reaction rates and selectivity .

Q. How do hydrogen bonding networks influence the crystal packing and stability of this compound?

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to identify recurring patterns. For example, N–H···O bonds between the amino group and benzodioxole oxygen stabilize layered structures .

- Thermal analysis : Correlate TGA/DSC data with hydrogen bond density. Higher melting points (>200°C) often indicate extensive intermolecular H-bonding .

- Variable-temperature XRD : Monitor structural changes upon heating to identify temperature-sensitive H-bonds critical for polymorph stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.